molecular formula C13H16O4 B1585959 Ethyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 20583-78-2

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No. B1585959
CAS RN: 20583-78-2
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
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Patent
US05677303

Procedure details

16.5 g (0.55 mol) of sodium hydride (80%) are stirred in 500 ml of tetrahydrofuran and 123.3 g (0.55 mol) of phosphonoacetic acid triethyl ester are added dropwise to give a clear solution. Then over 15 minutes a solution of 83.1 g (0.50 mol) of 3,4-dimethoxybenzaldehyde in 200 ml of tetrahydrofuran are added. The mixture is then stirred under reflux for 30 minutes. After cooling, the clear solution is separated from the insoluble material which is dissolved in 500 ml of water and extracted twice with 250 ml of toluene. The tetrahydrofuran solution is evaporated to dryness and the residue is dissolved in the toluene extract. This solution is washed three times with water, dried and the solvent evaporated.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
83.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH2:8]P(OCC)(OCC)=O)=[O:7].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][C:26]=1[O:27][CH3:28])[CH:22]=O>O1CCCC1>[CH2:4]([O:5][C:6](=[O:7])[CH:8]=[CH:22][C:21]1[CH:24]=[CH:25][C:26]([O:27][CH3:28])=[C:19]([O:18][CH3:17])[CH:20]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
123.3 g
Type
reactant
Smiles
CCOC(=O)CP(=O)(OCC)OCC
Step Three
Name
Quantity
83.1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the clear solution is separated from the insoluble material which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 250 ml of toluene
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in the toluene
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
This solution is washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05677303

Procedure details

16.5 g (0.55 mol) of sodium hydride (80%) are stirred in 500 ml of tetrahydrofuran and 123.3 g (0.55 mol) of phosphonoacetic acid triethyl ester are added dropwise to give a clear solution. Then over 15 minutes a solution of 83.1 g (0.50 mol) of 3,4-dimethoxybenzaldehyde in 200 ml of tetrahydrofuran are added. The mixture is then stirred under reflux for 30 minutes. After cooling, the clear solution is separated from the insoluble material which is dissolved in 500 ml of water and extracted twice with 250 ml of toluene. The tetrahydrofuran solution is evaporated to dryness and the residue is dissolved in the toluene extract. This solution is washed three times with water, dried and the solvent evaporated.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
83.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH2:8]P(OCC)(OCC)=O)=[O:7].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][C:26]=1[O:27][CH3:28])[CH:22]=O>O1CCCC1>[CH2:4]([O:5][C:6](=[O:7])[CH:8]=[CH:22][C:21]1[CH:24]=[CH:25][C:26]([O:27][CH3:28])=[C:19]([O:18][CH3:17])[CH:20]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
123.3 g
Type
reactant
Smiles
CCOC(=O)CP(=O)(OCC)OCC
Step Three
Name
Quantity
83.1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the clear solution is separated from the insoluble material which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 250 ml of toluene
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in the toluene
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
This solution is washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.